molecular formula C20H20O6 B14415218 benzoic acid;(1R,2S)-cyclohexa-3,5-diene-1,2-diol CAS No. 86504-06-5

benzoic acid;(1R,2S)-cyclohexa-3,5-diene-1,2-diol

Cat. No.: B14415218
CAS No.: 86504-06-5
M. Wt: 356.4 g/mol
InChI Key: SLXAXMOVPHRPEW-IALNUTJISA-N
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Description

Benzoic acid;(1R,2S)-cyclohexa-3,5-diene-1,2-diol is a compound that combines the properties of benzoic acid and a chiral cyclohexadiene diol Benzoic acid is a simple aromatic carboxylic acid, while the cyclohexadiene diol introduces chirality and additional functional groups to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;(1R,2S)-cyclohexa-3,5-diene-1,2-diol can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction between benzoquinone and a suitable diene, followed by reduction and hydrolysis steps to introduce the diol functionality. The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a catalyst like triphenylphosphine (PPh3) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;(1R,2S)-cyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions for electrophilic substitution often involve the use of concentrated sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Benzoic acid;(1R,2S)-cyclohexa-3,5-diene-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid;(1R,2S)-cyclohexa-3,5-diene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural features. The presence of the diol and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid without the chiral diol functionality.

    Cyclohexadiene diol: A chiral diol without the benzoic acid moiety.

    Salicylic acid: An aromatic carboxylic acid with a hydroxyl group ortho to the carboxyl group.

Uniqueness

Benzoic acid;(1R,2S)-cyclohexa-3,5-diene-1,2-diol is unique due to the combination of the aromatic carboxylic acid and the chiral diol.

Properties

86504-06-5

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

benzoic acid;(1R,2S)-cyclohexa-3,5-diene-1,2-diol

InChI

InChI=1S/2C7H6O2.C6H8O2/c2*8-7(9)6-4-2-1-3-5-6;7-5-3-1-2-4-6(5)8/h2*1-5H,(H,8,9);1-8H/t;;5-,6+

InChI Key

SLXAXMOVPHRPEW-IALNUTJISA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=C[C@H]([C@H](C=C1)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC(C(C=C1)O)O

Origin of Product

United States

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